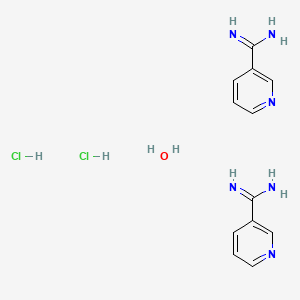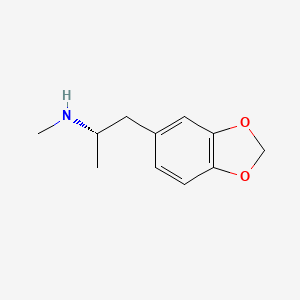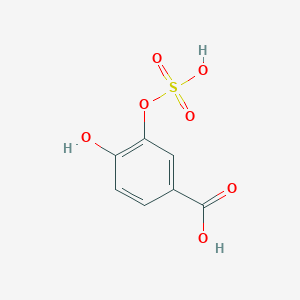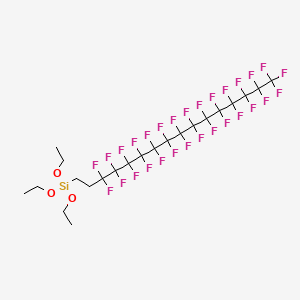
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane is a fluorinated alkyl silane compound. It is known for its unique properties, such as high hydrophobicity and oleophobicity, making it useful in various industrial applications, including surface treatments and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane typically involves the reaction of a fluorinated alkyl halide with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases can be used to accelerate the condensation reaction.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxane networks or coatings on surfaces.
Applications De Recherche Scientifique
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane has a wide range of applications in scientific research, including:
Surface Treatments: Used to create hydrophobic and oleophobic surfaces on materials such as glass, metals, and ceramics.
Coatings: Applied as a coating to provide anti-fouling, anti-corrosion, and self-cleaning properties.
Adhesion Promoters: Enhances adhesion between inorganic materials and fluorinated polymers.
Biomedical Applications: Investigated for use in medical devices and implants due to its biocompatibility and resistance to biofouling.
Mécanisme D'action
The primary mechanism of action of triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane involves the formation of a self-assembled monolayer (SAM) on surfaces. Upon hydrolysis, the compound forms silanol groups that can condense with hydroxyl groups on the surface, creating a covalently bonded monolayer. This monolayer imparts hydrophobic and oleophobic properties to the surface, reducing surface energy and preventing wetting by water and oils .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Uniqueness
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme water and oil repellency .
Propriétés
Formule moléculaire |
C22H19F29O3Si |
|---|---|
Poids moléculaire |
910.4 g/mol |
Nom IUPAC |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane |
InChI |
InChI=1S/C22H19F29O3Si/c1-4-52-55(53-5-2,54-6-3)8-7-9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)15(35,36)16(37,38)17(39,40)18(41,42)19(43,44)20(45,46)21(47,48)22(49,50)51/h4-8H2,1-3H3 |
Clé InChI |
CQKYPSFBBUNALQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
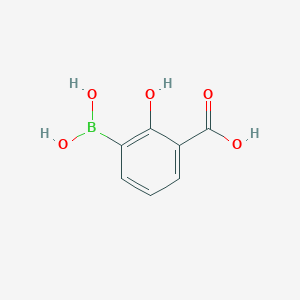
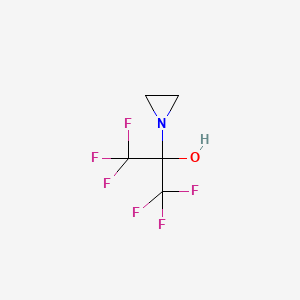
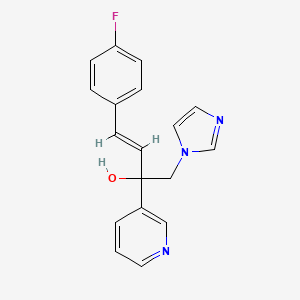
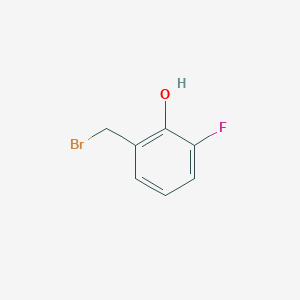

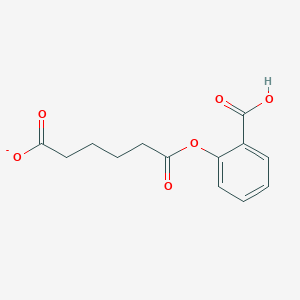
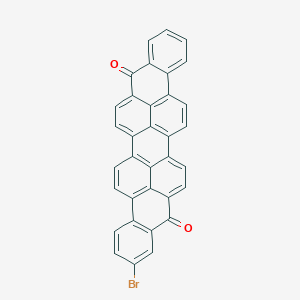
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
